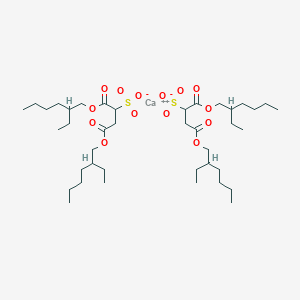
3-Boc-氨基-2,6-二氧哌啶
描述
3-Boc-amino-2,6-dioxopiperidine, also known as tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate, is a chemical compound with the molecular formula C10H16N2O4 . It has an average mass of 228.245 Da and a monoisotopic mass of 228.111008 Da .
Synthesis Analysis
The synthesis of 3-Boc-amino-2,6-dioxopiperidine involves the use of Boc-protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The Boc-group can be cleaved by mild acidolysis . The synthesis of Boc 2-acylamides was first undertaken with amino acid derivatives using Boc2O/DMAP .Chemical Reactions Analysis
3-Boc-amino-2,6-dioxopiperidine is an intermediate in the synthesis of Thalidomide-d4, a labelled Thalidomide, which inhibits FGF-induced angiogenesis . It also inhibits replication of human immunodeficiency virus type 1 .Physical And Chemical Properties Analysis
3-Boc-amino-2,6-dioxopiperidine has a density of 1.2±0.1 g/cm3, a boiling point of 423.0±34.0 °C at 760 mmHg, and a flash point of 209.6±25.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
Synthesis of Pharmaceutical Compounds
3-Boc-amino-2,6-dioxopiperidine: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its protected amino group allows for selective reactions in complex synthesis pathways . For example, it is used in the synthesis of Thalidomide analogs , which have significant therapeutic effects in inhibiting angiogenesis and modulating the immune response .
Biological Research
In biological research, 3-Boc-amino-2,6-dioxopiperidine serves as a building block for creating compounds that can be used to study biological pathways and disease mechanisms. It has been utilized in the development of molecules that inhibit the replication of the human immunodeficiency virus (HIV) and as a teratogenic sedative .
Material Science
This compound finds applications in material science due to its ability to form polymers and co-polymers which can be used for creating novel materials with specific properties. These materials can be tailored for use in biodegradable plastics, coatings, and as additives to improve material performance .
Chemical Research
3-Boc-amino-2,6-dioxopiperidine: is used extensively in chemical research as a reagent or a catalyst in synthetic chemistry. Its role in facilitating various chemical reactions makes it a staple in research laboratories focusing on organic synthesis .
Drug Development
In the realm of drug development, this compound is instrumental in the early stages of drug discovery. It is used to create libraries of potential drug candidates that can be screened for activity against various targets. Its versatility in synthesis makes it a key component in the development of new medications .
Industrial Applications
While primarily used in research, 3-Boc-amino-2,6-dioxopiperidine also has potential industrial applications. It can be used in the synthesis of industrial chemicals that require a protected amino functionality. This can include the creation of dyes, pigments, and other specialty chemicals .
作用机制
安全和危害
The safety data sheet for 3-Boc-amino-2,6-dioxopiperidine indicates that it may cause an allergic skin reaction (H317) . Precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if it comes into contact with skin .
未来方向
The future directions of 3-Boc-amino-2,6-dioxopiperidine are likely to be influenced by its role as an intermediate in the synthesis of various drugs . It has been used in the synthesis of antipsychotics, antidepressants, and anticonvulsants , suggesting potential applications in the pharmaceutical industry.
属性
IUPAC Name |
tert-butyl N-(2,6-dioxopiperidin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)11-6-4-5-7(13)12-8(6)14/h6H,4-5H2,1-3H3,(H,11,15)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGRLMXVKASPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953235 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Boc-amino-2,6-dioxopiperidine | |
CAS RN |
31140-42-8 | |
| Record name | tert-Butyl hydrogen (6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31140-42-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)








![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)


